molecular formula C41H68N6O14 B12741002 Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate CAS No. 64762-96-5

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate

Cat. No.: B12741002
CAS No.: 64762-96-5
M. Wt: 869.0 g/mol
InChI Key: QBVHDXKWFUUQRE-UHFFFAOYSA-N
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Description

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethyl acetate, acetic anhydride, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of new ester or amide derivatives.

Scientific Research Applications

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate can be compared with other similar compounds, such as:

Properties

CAS No.

64762-96-5

Molecular Formula

C41H68N6O14

Molecular Weight

869.0 g/mol

IUPAC Name

ethyl 2-[6-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexyl-[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexylcarbamoyl]carbamoyl]amino]hexylcarbamoyl]-3-oxobutanoate

InChI

InChI=1S/C41H68N6O14/c1-7-59-37(54)31(28(4)48)34(51)42-22-16-10-12-19-25-45-40(57)47(27-21-15-14-18-24-44-36(53)33(30(6)50)39(56)61-9-3)41(58)46-26-20-13-11-17-23-43-35(52)32(29(5)49)38(55)60-8-2/h31-33H,7-27H2,1-6H3,(H,42,51)(H,43,52)(H,44,53)(H,45,57)(H,46,58)

InChI Key

QBVHDXKWFUUQRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)NCCCCCCNC(=O)N(CCCCCCNC(=O)C(C(=O)C)C(=O)OCC)C(=O)NCCCCCCNC(=O)C(C(=O)C)C(=O)OCC

Origin of Product

United States

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